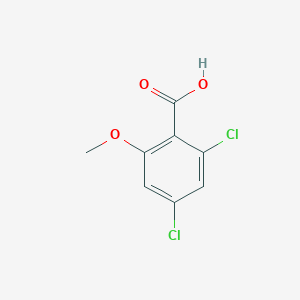

2,4-Dichloro-6-methoxybenzoic acid

Overview

Description

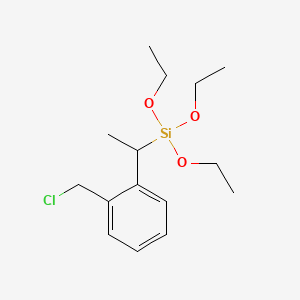

2,4-Dichloro-6-methoxybenzoic acid is a chemical compound that is a chlorinated derivative of o-anisic acid . It is also known as Dicamba and is a selective systemic herbicide first registered in 1967 . This compound is used in various herbicide formulations including Dianat, Banvel, Diablo, Oracle, and Vanquish .

Physical and Chemical Properties Analysis

Dicamba is a white to brown crystalline solid with a molecular weight of 221.04 g/mole . It has a vapor pressure of 4.5 x 10 -3 Pa at 25 °C and a solubility in water of 4500 mg/L at 25 °C . The compound’s log Kow values at different pH levels are: pH 5.0: -0.55, pH 6.8: -1.88, pH 8.9: -1.9 .Scientific Research Applications

Environmental Degradation and Treatment

- Mineralization and Treatment Techniques: Research on the herbicide 3,6-dichloro-2-methoxybenzoic acid (dicamba), a close relative of 2,4-Dichloro-6-methoxybenzoic acid, highlights the effectiveness of treatments like electro-Fenton and photoelectro-Fenton for mineralization in aqueous solutions. These methods have shown promise in degrading herbicides and mitigating environmental pollution (Brillas, Baños, & Garrido, 2003).

- Membrane Bioreactor Technology: The treatment of phenoxyacetic and benzoic acid herbicides, including compounds similar to this compound, using membrane bioreactor (MBR) technology, has been explored. This technology demonstrates significant reduction of these herbicides in wastewater, showcasing an environmentally friendly approach (Ghoshdastidar & Tong, 2013).

Chemical Synthesis and Characterization

- Synthesis of Dicamba Ester: The synthesis of dicamba ester, a derivative of 3,6-dichloro-2-methoxybenzoic acid, was achieved using magnesium oxide as a catalyst. This process involves esterification and etherification, offering insights into green chemistry applications and potential uses for this compound derivatives (Deshmukh & Yadav, 2017).

Biochemical and Molecular Studies

- Dicamba Monooxygenase Structure: The structure of dicamba monooxygenase, an enzyme that catalyzes the oxidative demethylation of dicamba (similar to this compound), provides insights into the biochemical degradation pathways of such herbicides. Understanding this enzyme's structure could inform bioremediation strategies for related compounds (Dumitru et al., 2009).

Photocatalytic Degradation

- Photocatalytic Treatments Monitoring: The degradation of dicamba in aqueous TiO2 dispersions was monitored using flow injection, showing the formation of intermediate products and the potential for complete mineralization. These findings suggest a route for monitoring and treating water contaminated with similar compounds (Bianco-Prevot et al., 2001).

Agricultural and Environmental Impact

- Genomic Instability in Plants: Studies have shown that dicamba can cause genomic instability in plant seedlings, suggesting potential genetic risks associated with the use of similar herbicides in agriculture (Aydin et al., 2017).

Mechanism of Action

Target of Action

2,4-Dichloro-6-methoxybenzoic acid, also known as Dicamba, is a selective systemic herbicide . Its primary targets are annual and perennial broadleaf weeds . It is used for general weed control in various applications such as grain crops, turf areas, and non-crop areas .

Mode of Action

Dicamba acts by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of the target weeds . It disrupts transport systems and interferes with nucleic acid metabolism .

Biochemical Pathways

Dicamba’s action leads to the disruption of normal plant growth processes, causing abnormal growth patterns that eventually lead to the death of the plant .

Pharmacokinetics

Dicamba is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties .

Result of Action

The result of Dicamba’s action is the death of the target weeds. It causes uncontrolled growth in these plants, leading to their eventual death . This makes Dicamba an effective herbicide for controlling broadleaf weeds.

Action Environment

The action of Dicamba can be influenced by environmental factors. For example, its volatility can lead to off-target damage if it is applied under windy conditions or at high temperatures . It is also important to note that Dicamba’s effectiveness can be influenced by the pH of the soil, with acidic soils increasing its persistence .

Safety and Hazards

Dicamba is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6-methoxybenzoic acid is poorly metabolized, and the pathways involved include demethylation, hydroxylation, and glucuronic acid conjugation .

Cellular Effects

It has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Properties

IUPAC Name |

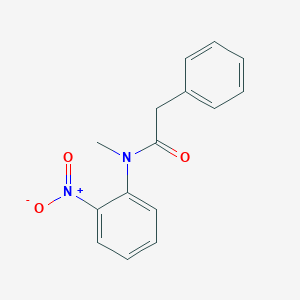

2,4-dichloro-6-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLIBSRWMLMNIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

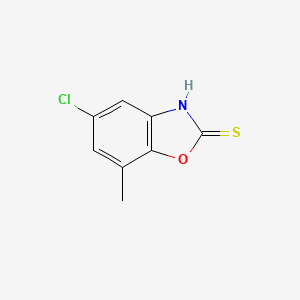

COC1=C(C(=CC(=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543646 | |

| Record name | 2,4-Dichloro-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94294-09-4 | |

| Record name | 2,4-Dichloro-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline](/img/structure/B3059027.png)

![2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine](/img/structure/B3059033.png)